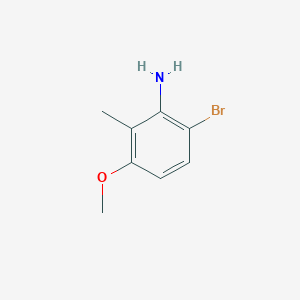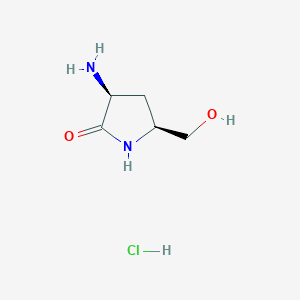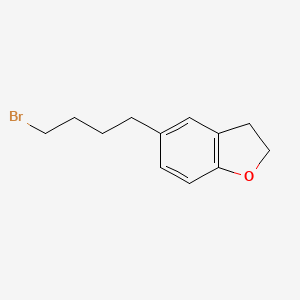
5-(4-Bromobutyl)-2,3-dihydrobenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Bromobutyl)-2,3-dihydrobenzofuran is an organic compound that belongs to the class of benzofurans It features a bromobutyl group attached to the benzofuran ring, which imparts unique chemical properties to the molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromobutyl)-2,3-dihydrobenzofuran typically involves the alkylation of 2,3-dihydrobenzofuran with 1,4-dibromobutane. The reaction is carried out in the presence of a strong base such as potassium carbonate (K₂CO₃) in a suitable solvent like acetone. The reaction mixture is refluxed to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Bromobutyl)-2,3-dihydrobenzofuran can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bromobutyl side chain or the benzofuran ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include alcohols, ketones, and carboxylic acids.
Reduction: Products include alkanes and reduced benzofuran derivatives.
Applications De Recherche Scientifique
5-(4-Bromobutyl)-2,3-dihydrobenzofuran has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-(4-Bromobutyl)-2,3-dihydrobenzofuran depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromobutyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Bromobutyl)-2,3-dihydrobenzofuran: can be compared with other benzofuran derivatives such as:
Uniqueness
The presence of the bromobutyl group in this compound imparts unique reactivity, making it a versatile intermediate in organic synthesis
Propriétés
Formule moléculaire |
C12H15BrO |
|---|---|
Poids moléculaire |
255.15 g/mol |
Nom IUPAC |
5-(4-bromobutyl)-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C12H15BrO/c13-7-2-1-3-10-4-5-12-11(9-10)6-8-14-12/h4-5,9H,1-3,6-8H2 |
Clé InChI |
HNLAEPQHFCNISD-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C1C=C(C=C2)CCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



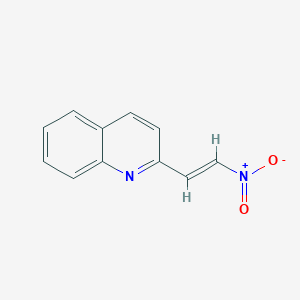
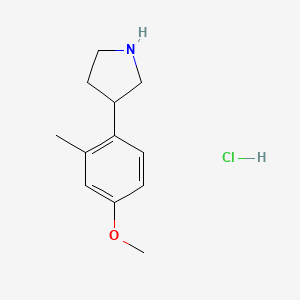

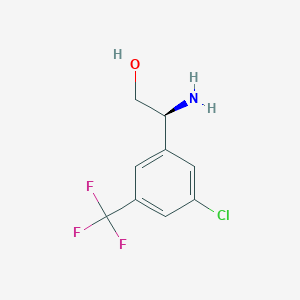
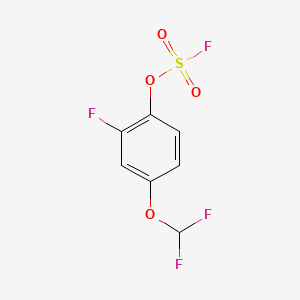
![2-Amino-1-{bicyclo[2.2.1]heptan-1-yl}ethan-1-ol](/img/structure/B13557126.png)
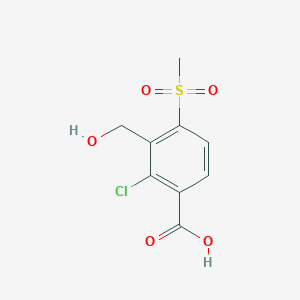
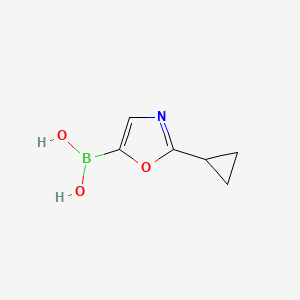
![N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide hydrochloride](/img/structure/B13557139.png)
![L-Alanine, 3-[(R)-methylsulfinyl]-](/img/structure/B13557145.png)
